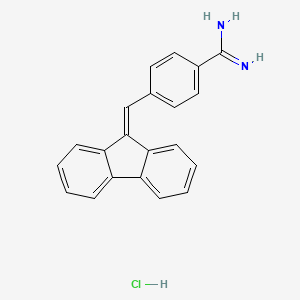

Paranyline Hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Benzencarboximidamid-Hydrochlorid kann durch die Pinner-Reaktion synthetisiert werden, bei der ein Nitril mit Alkohol in Gegenwart von Säure zu einem Iminoether reagiert. Dieser Zwischenprodukt wird dann mit Ammoniak behandelt, um das primäre Amidinium zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Benzencarboximidamid-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung industrieller Reaktoren und die präzise Kontrolle der Reaktionsparameter, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Benzencarboximidamid-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und umfassen häufig spezifische Temperaturen, Lösungsmittel und Katalysatoren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion ab. So kann die Oxidation Oxide ergeben, die Reduktion reduzierte Formen der Verbindung erzeugen und Substitutionsreaktionen zu verschiedenen substituierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Benzencarboximidamid-Hydrochlorid hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von Benzencarboximidamid-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Es bindet an bestimmte Enzyme und Proteine, verändert deren Aktivität und führt zu verschiedenen biochemischen Wirkungen. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab .

Analyse Chemischer Reaktionen

Types of Reactions

Paranyline Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reagent in Organic Synthesis

Paranyline Hydrochloride is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules, making it valuable in developing new chemical entities.

Synthesis of Pyrazoline Derivatives

Research indicates that this compound can be used to synthesize pyrazoline derivatives, which possess various biological activities. These derivatives have been explored for their potential anti-inflammatory and antimicrobial properties .

Biological Applications

Biochemical Research

In biological studies, this compound is significant for investigating enzyme interactions and protein binding. Its ability to interact with specific proteins makes it a useful tool for studying biochemical pathways and mechanisms.

Therapeutic Potential

this compound has shown promise in therapeutic applications due to its anti-inflammatory effects. Studies suggest that it may help alleviate pain through its topical antiallodynic activity, which is crucial for conditions involving neuropathic pain .

Medical Applications

Anti-inflammatory and Antimicrobial Properties

The compound is being explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Research has highlighted its effectiveness against various pathogens, suggesting a role in treating infections and inflammatory diseases .

Case Study: Treatment of Acanthamoeba Infections

A study focused on drug repurposing identified this compound as a candidate for treating Acanthamoeba infections. The compound's activity against pathogenic amoebae was evaluated alongside other agents, demonstrating its potential in combating these infections .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is employed as an intermediate in synthesizing various drugs. Its role in drug development underscores its importance in creating effective therapeutic agents.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Used to synthesize complex molecules |

| Biological Research | Enzyme interaction studies | Valuable for understanding biochemical pathways |

| Medicine | Anti-inflammatory agent | Exhibits topical antiallodynic activity |

| Industrial | Pharmaceutical production | Intermediate in drug synthesis |

| Case Study | Treatment of Acanthamoeba infections | Potential candidate identified through drug repurposing |

Wirkmechanismus

The mechanism of action of Paranyline Hydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu Benzencarboximidamid-Hydrochlorid umfassen andere Benzencarboximidamid-Derivate und Fluorenylverbindungen. Beispiele beinhalten:

- 4-(9H-Fluoren-9-ylidenemethyl)benzencarboximidamid

- α-Fluoren-9-ylidene-p-toluamidine

Einzigartigkeit

Benzencarboximidamid-Hydrochlorid ist einzigartig aufgrund seiner spezifischen Strukturkonfiguration, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette an Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie .

Biologische Aktivität

Paranyline Hydrochloride, a compound with the chemical formula C21H17ClN2, is gaining attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, applications in medicinal chemistry, and relevant case studies highlighting its therapeutic potential.

Overview of this compound

This compound is synthesized primarily through the Pinner reaction, involving the reaction of a nitrile with alcohol in the presence of acid to form an iminoether. This intermediate is then treated with ammonia to yield the primary amidine. The compound is noted for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and proteins. It has been shown to bind to various molecular targets, leading to alterations in enzyme activity and subsequent biochemical effects. The precise pathways involved can vary based on the context of its application .

Key Mechanisms Include:

- Enzyme Inhibition : this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects such as anti-inflammatory or antimicrobial properties.

- Protein Binding : The compound's ability to bind with proteins can affect cellular signaling pathways, potentially altering cellular responses to stimuli.

Biological Activities

This compound exhibits a range of biological activities that make it suitable for various research and therapeutic applications:

- Anti-inflammatory Effects : Research indicates that Paranyline may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Antimicrobial Properties : Studies suggest potential efficacy against certain pathogens, indicating its use in developing antimicrobial therapies.

- Biochemical Research Applications : It is utilized in studying enzyme interactions and protein binding dynamics, contributing valuable insights into biochemical processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity :

- Antimicrobial Efficacy :

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | Benzenecarboximidamide | Anti-inflammatory | Biochemical research |

| 4-(9H-fluoren-9-ylidenemethyl)benzene | Fluorenyl derivative | Antimicrobial | Pharmaceutical synthesis |

| α-Fluoren-9-ylidene-p-toluamidine | Fluorenyl derivative | Enzyme inhibition | Drug development |

Eigenschaften

CAS-Nummer |

5585-60-4 |

|---|---|

Molekularformel |

C21H17ClN2 |

Molekulargewicht |

332.8 g/mol |

IUPAC-Name |

4-(fluoren-9-ylidenemethyl)benzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C21H16N2.ClH/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-13H,(H3,22,23);1H |

InChI-Schlüssel |

INDZCVYWKNWKIQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N.Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

5585-60-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Paranyline hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.